molecular formula C4H8N2O2S B104214 ACETALDEHYDE,METHYLTHIO-,O-(CARBAMOYL)OXIME CAS No. 16960-39-7

ACETALDEHYDE,METHYLTHIO-,O-(CARBAMOYL)OXIME

Cat. No.: B104214
CAS No.: 16960-39-7
M. Wt: 148.19 g/mol
InChI Key: VCFUBFMWDABVJZ-UTCJRWHESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester typically involves the reaction of methyl isocyanate with methylthioacetimidate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CH3NCO+CH3SC(NH)OCH3C5H10N2O2S\text{CH}_3\text{NCO} + \text{CH}_3\text{SC(NH)}\text{OCH}_3 \rightarrow \text{C}_5\text{H}_{10}\text{N}_2\text{O}_2\text{S} CH3​NCO+CH3​SC(NH)OCH3​→C5​H10​N2​O2​S

Industrial Production Methods

In industrial settings, the production of ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

ACETALDEHYDE,METHYLTHIO-,O-(CARBAMOYL)OXIME undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ACETALDEHYDE,METHYLTHIO-,O-(CARBAMOYL)OXIME has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its effects on various biological systems, particularly in pest control.

    Medicine: Investigated for potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: Widely used in agriculture as an insecticide to protect crops from pests.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ACETALDEHYDE,METHYLTHIO-,O-(CARBAMOYL)OXIME is unique due to its specific mechanism of action and its effectiveness as an insecticide. Its ability to inhibit acetylcholinesterase with high specificity makes it a valuable tool in pest control .

Properties

CAS No.

16960-39-7

Molecular Formula

C4H8N2O2S

Molecular Weight

148.19 g/mol

IUPAC Name

methyl (1Z)-N-carbamoyloxyethanimidothioate

InChI

InChI=1S/C4H8N2O2S/c1-3(9-2)6-8-4(5)7/h1-2H3,(H2,5,7)/b6-3-

InChI Key

VCFUBFMWDABVJZ-UTCJRWHESA-N

SMILES

CC(=NOC(=O)N)SC

Isomeric SMILES

C/C(=N/OC(=O)N)/SC

Canonical SMILES

CC(=NOC(=O)N)SC

Origin of Product

United States

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